Differentiation of S-Nitroso-N-propionyl-D,L-penicillamine via N-Acyl Substituent-Dependent NO Release Thresholds
The threshold concentration for detectable spontaneous NO release varies dramatically among penicillamine-based S-nitrosothiols depending on their N-acyl substituent. A comparative study on human platelets demonstrates that the minimum concentration required for measurable NO release differs by an order of magnitude between the formyl and acetyl analogs [1]. This directly establishes a structural-activity relationship where the N-acyl group (e.g., formyl, acetyl, propionyl) is a primary determinant of NO donor stability and release mechanism, preventing the interchangeable use of these compounds in experimental protocols.
| Evidence Dimension | Minimum Concentration for Detectable Spontaneous NO Release |
|---|---|
| Target Compound Data | Not directly quantified in this study; assessed by structural extrapolation. |
| Comparator Or Baseline | S-nitroso-N-formyl-DL-penicillamine (SNFP): NO release detected only at ≥10 µM; S-nitroso-DL-penicillamine (SNPL): NO release detected at 0.01-3 µM. |
| Quantified Difference | SNFP exhibits a >10-fold higher threshold for spontaneous NO release compared to SNPL (≥10 µM vs. 0.01-3 µM), indicating that the N-acyl substituent profoundly alters release kinetics. |
| Conditions | In vitro assay on human platelets. NO release was measured at compound concentrations ranging from 0.01 µM to 10 µM. |
Why This Matters
This evidence demonstrates that S-Nitroso-N-propionyl-D,L-penicillamine, with its unique propionyl group, cannot be assumed to have the same NO release profile as its acetyl (SNAP) or formyl (SNFP) analogs; its specific N-acyl chain dictates its experimental utility.
- [1] Salas E, et al. Comparative pharmacology of analogues of S-nitroso-N-acetyl-DL-penicillamine on human platelets. Br J Pharmacol. 1994;112(4):1071-1076. View Source
